Neral dimethyl acetal

Description

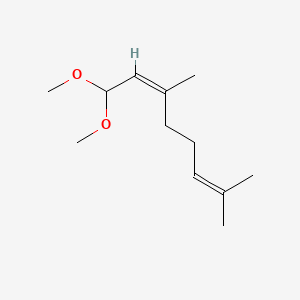

Neral dimethyl acetal (systematic name: (Z)-3,7-dimethyl-2,6-octadienal dimethyl acetal) is a dimethyl acetal derivative of neral, the cis-isomer of citral. It is a prominent constituent of essential oils, particularly in Thai culinary oils, where it constitutes up to 51% of the terpene and terpenoid profile . Structurally, it features a conjugated diene system with two methoxy groups at the aldehyde position (Fig. 1).

Structure

3D Structure

Properties

CAS No. |

75128-97-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |

InChI Key |

ZSKAJFSSXURRGL-LUAWRHEFSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\C(OC)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

boiling_point |

105.00 to 106.00 °C. @ 10.00 mm Hg |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Neral dimethyl acetal serves as a versatile reagent in organic synthesis. It can be utilized to produce various compounds through reactions such as:

- Acetalization: It reacts with aldehydes and ketones to form acetals, which are important intermediates in organic chemistry.

- Synthesis of Fragrance Compounds: The compound is used to synthesize other fragrance materials, enhancing the aromatic profile of products.

This compound has been investigated for its biological properties:

- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against several pathogens. For instance, research highlighted its effectiveness against Cronobacter sakazakii, where it significantly inhibited bacterial growth by altering membrane potentials and reducing ATP concentrations.

- Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is widely used in the flavor and fragrance industry:

- Food Products: It is incorporated into food products to impart a fresh lemon scent, enhancing flavor profiles.

- Cosmetics and Personal Care: The compound is also used in perfumes and personal care products for its aromatic qualities.

Case Study 1: Antimicrobial Efficacy

A study conducted by Shi et al. evaluated the antimicrobial effects of this compound against Cronobacter sakazakii. The results indicated that the compound prolonged the lag phase of bacterial growth and reduced growth rates compared to controls. This study underscores the potential of this compound as a natural preservative in food safety applications.

| Parameter | Control | This compound |

|---|---|---|

| Lag Phase (hours) | 2 | 4 |

| Growth Rate (OD600) | 0.8 | 0.4 |

| Intracellular ATP (μM) | 100 | 50 |

Case Study 2: Anti-inflammatory Mechanism

Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Mechanism of Action

- The compound itself does not exert specific biological effects.

- Its primary function lies in its chemical reactivity, allowing for selective protection and deprotection of aldehyde groups.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Analytical and Stability Considerations

- GC Artifacts: Cinnamaldehyde dimethyl acetal forms spontaneously in methanol, necessitating alternative solvents for accurate quantification .

- Thermal Degradation : Aliphatic dimethyl acetals (e.g., palmitaldehyde dimethyl acetal) convert to alk-1-enyl methyl ethers under GC conditions, complicating structural analysis .

Biological Activity

Neral dimethyl acetal, a derivative of citral, is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and summarizing relevant research findings.

Overview of this compound

This compound (CHO) is an acetal form of neral, which is one of the two stereoisomers of citral. Citral itself is known for its presence in essential oils and has been studied for its antimicrobial, anti-inflammatory, and antioxidant properties . The biological activities attributed to neral and its derivatives suggest potential applications in pharmaceuticals, food preservation, and cosmetics.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Neral has demonstrated effective antibacterial and antifungal properties. It disrupts microbial cell membranes, inhibits essential metabolic enzymes, and affects biofilm formation .

- Anti-inflammatory Effects : Studies indicate that neral exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

- Antioxidant Properties : Neral's structure allows it to scavenge free radicals, contributing to its antioxidant capabilities .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of neral against various microorganisms. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Microorganism | MIC (mg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.62–1.25 | Bacteriostatic and bactericidal actions |

| Escherichia coli | 0.15 | Inhibited growth and caused membrane damage |

| Candida albicans | 0.5 | Inhibited growth |

| Penicillium digitatum | 2.0 | Altered mitochondrial morphology |

This table illustrates the broad spectrum of antimicrobial activity exhibited by this compound, highlighting its potential as a natural preservative in food products .

Case Studies

- Food Preservation : A study explored the incorporation of neral into food matrices to evaluate its effectiveness in reducing microbial loads. Results showed a significant decrease in pathogenic bacteria when neral was applied, extending the shelf life of food products .

- Pharmaceutical Applications : Research indicated that neral could be developed into topical formulations due to its anti-inflammatory and antimicrobial properties. In vitro studies demonstrated reduced inflammation markers in skin cells treated with neral .

- Cancer Research : Investigations into the antiproliferative effects of neral on cancer cell lines revealed that it inhibited cell growth through apoptosis induction. This suggests potential therapeutic applications in oncology .

Q & A

Q. Q1. What spectroscopic methods are most reliable for characterizing the structural integrity of neral dimethyl acetal in synthetic mixtures?

Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural verification. For example, NMR can confirm the presence of acetal-protected carbonyl groups (δ 1.2–1.4 ppm for methyl groups, δ 4.5–5.5 ppm for acetal protons), while GC-MS provides retention indices and fragmentation patterns (e.g., molecular ion [M⁺] and characteristic cleavages). Ensure purity by cross-referencing with databases like NIST Chemistry WebBook for spectral matches .

Q. Q2. How can researchers optimize the synthesis of this compound to minimize byproducts such as hydrolysis intermediates?

Answer : Use anhydrous conditions and acid catalysts (e.g., p-toluenesulfonic acid) in non-polar solvents (e.g., dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect residual aldehyde peaks (~1700 cm⁻¹). For scale-up, inert atmospheres (N₂/Ar) and stoichiometric control of dimethyl alcohol equivalents are critical to suppress side reactions .

Advanced Research Questions

Q. Q3. How do pH and temperature variations affect the stability of this compound in aqueous-organic biphasic systems, and what mechanistic insights explain these trends?

Answer : Stability studies under controlled conditions (e.g., buffered solutions at pH 2–12, 25–60°C) reveal that acidic environments accelerate hydrolysis via protonation of the acetal oxygen, while neutral/alkaline conditions stabilize the compound. Kinetic analysis (Arrhenius plots) quantifies activation energy for degradation. For mechanistic validation, employ isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways .

Q. Q4. What conflicting data exist regarding the biological activity of this compound derivatives, and how can researchers reconcile these discrepancies?

Answer : Some studies report cytotoxic effects in cancer cell lines (e.g., via ROS generation), while others note negligible activity. These contradictions may arise from differences in cell permeability, metabolic conversion rates, or assay conditions (e.g., serum-free vs. serum-containing media). Address this by standardizing protocols (e.g., using MTT assays with matched cell densities and exposure times) and validating metabolite profiles via LC-MS/MS .

Q. Q5. What computational models are suitable for predicting the interaction of this compound with biological targets, such as olfactory receptors or enzymes?

Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors (e.g., OR1A1). Parameterize force fields using experimental data (e.g., logP values from HPLC) and validate predictions with mutagenesis studies. For enzyme interactions, density functional theory (DFT) elucidates transition states in catalytic pathways .

Safety and Regulatory Considerations

Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings, given its structural analogs’ sensitization risks?

Answer : Refer to IFRA standards for structurally related acetals (e.g., trans-2-Hexenal dimethyl acetal, banned due to dermal sensitization). Use personal protective equipment (PPE), fume hoods, and closed systems for synthesis. Conduct patch tests for novel derivatives and review SDS guidelines for acetaldehyde analogs .

Data Reproducibility and Reporting

Q. Q7. How should researchers document experimental parameters for this compound studies to ensure reproducibility?

Answer : Follow analytical chemistry reporting standards (e.g., Analytical and Bioanalytical Chemistry guidelines):

- Specify instrument models (e.g., Agilent 7890B GC-MS), column types (e.g., DB-5MS), and temperature gradients.

- Report purity grades for reagents (e.g., ≥98%) and supplier details (e.g., Sigma-Aldrich) .

Interdisciplinary Applications

Q. Q8. How can this compound serve as a precursor in fragrance chemistry while complying with regulatory constraints?

Answer : Explore derivatization to non-sensitizing analogs (e.g., gem-diethyl acetals) or encapsulation in cyclodextrins to reduce volatility and dermal exposure. Validate safety profiles via in vitro assays (e.g., KeratinoSens™ for skin sensitization potential) and cross-reference IFRA’s restricted substance list .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.